2-(Isocyano(tosyl)methyl)naphthalene
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Overview
Description
2-(Isocyano(tosyl)methyl)naphthalene is a chemical compound with the molecular formula C19H15NO2S and a molecular weight of 321.39 g/mol . This compound is known for its unique chemical structure, which includes an isocyano group attached to a naphthalene ring via a tosylmethyl linkage. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyano(tosyl)methyl)naphthalene typically involves the reaction of naphthalene derivatives with tosylmethyl isocyanide under specific conditions . One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the isocyano group is introduced to the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Isocyano(tosyl)methyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates under specific conditions.
Reduction: Reduction of the isocyano group can lead to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isocyano(tosyl)methyl)naphthalene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Isocyano(tosyl)methyl)naphthalene involves its interaction with specific molecular targets and pathways. The isocyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(Isocyano(tosyl)methyl)benzene
- 2-(Isocyano(tosyl)methyl)anthracene
- 2-(Isocyano(tosyl)methyl)phenanthrene
Uniqueness
2-(Isocyano(tosyl)methyl)naphthalene is unique due to its naphthalene core, which imparts specific electronic and steric properties . Compared to similar compounds, it may exhibit different reactivity and biological activity due to the influence of the naphthalene ring . This uniqueness makes it a valuable compound for various research applications and distinguishes it from other isocyano derivatives .
Properties
IUPAC Name |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-14-7-11-18(12-8-14)23(21,22)19(20-2)17-10-9-15-5-3-4-6-16(15)13-17/h3-13,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRPXMKRMBYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=CC=CC=C3C=C2)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378060 |
Source
|
Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263389-20-4 |
Source
|
Record name | 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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